

# The Role of NH2-UAMC1110 TFA in FAP Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	NH2-UAMC1110 TFA	
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### **Abstract**

Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs) and in tissues undergoing remodeling, has emerged as a compelling target for cancer diagnostics and therapeutics.[1][2] NH2-UAMC1110 TFA is a derivative of UAMC1110, a highly potent and selective inhibitor of FAP.[3] This technical guide provides an in-depth overview of the role of NH2-UAMC1110 TFA and its parent compound, UAMC1110, in FAP inhibition, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

## **Introduction to Fibroblast Activation Protein (FAP)**

FAP is a type II transmembrane serine protease belonging to the dipeptidyl peptidase (DPP) family.[4] It exhibits both exopeptidase and endopeptidase (gelatinase) activity, allowing it to cleave peptide hormones and degrade components of the extracellular matrix (ECM), such as denatured collagen.[4][5] While FAP expression is minimal in healthy adult tissues, it is significantly upregulated in the stroma of over 90% of epithelial cancers, as well as in fibrotic tissues and at sites of wound healing.[2][4] This differential expression makes FAP an attractive target for therapies that can specifically target pathological tissues while sparing healthy ones.

The pro-tumorigenic roles of FAP are multifaceted. By remodeling the ECM, FAP facilitates cancer cell invasion and metastasis.[5][6] It can also promote tumor growth and angiogenesis.



[4] Given its significant role in the tumor microenvironment, inhibiting FAP activity is a promising strategy for cancer treatment.

# NH2-UAMC1110 TFA and its Parent Compound UAMC1110

**NH2-UAMC1110 TFA** is a derivative of UAMC1110, which is recognized as one of the most potent and selective FAP inhibitors developed to date.[1][3][7] The core structure of UAMC1110 is a quinoline-based compound.[8] The "NH2" modification in **NH2-UAMC1110 TFA** provides a functional group for conjugation, enabling its use in the synthesis of more complex molecules like FAP-targeted imaging agents (e.g., FAPI-QS for PET scans) and therapeutics.[3] The trifluoroacetic acid (TFA) salt form is common for improving the stability and handling of synthetic peptides and small molecules.

The inhibitory activity of UAMC1110 and its derivatives stems from their ability to bind to the active site of FAP, which contains a catalytic triad of Ser624, Asp702, and His734.[1] This binding prevents FAP from interacting with its natural substrates, thereby blocking its enzymatic functions.

## **Quantitative Data on FAP Inhibition**

The potency and selectivity of UAMC1110 and its derivatives have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the inhibitory potential of these compounds.

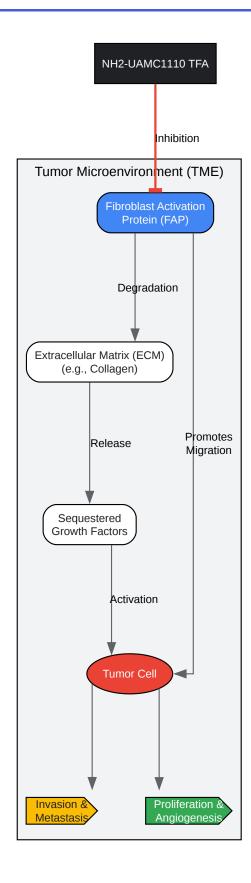


Compound	Target	IC50 (nM)	Notes
UAMC1110	FAP	4.17[9]	Highly potent inhibition.
UAMC1110	FAP	3.2[10]	Consistent high potency reported across studies.
UAMC1110	FAP	0.43[1][11]	Variation in reported IC50 can be due to different assay conditions.
UAMC1110	PREP	1800[10]	Demonstrates selectivity for FAP over the related protease PREP.
DOTAGA.(SA.FAPi)2	FAP	0.78 - 1.54[12]	Dimeric form of a UAMC1110 derivative, maintaining high potency.
[ <sup>68</sup> Ga]Ga- DATA <sup>5m</sup> .SA.FAPi	FAP	-	Kd value of 0.86 ± 0.20 nM, indicating high binding affinity.

# **Signaling Pathways and Mechanism of Action**

FAP's enzymatic activity contributes to several pro-tumorigenic signaling pathways. By degrading the ECM, FAP can release growth factors and create pathways for tumor cell migration. Inhibition by UAMC1110 blocks these downstream effects.





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Caption: FAP Inhibition by **NH2-UAMC1110 TFA** in the Tumor Microenvironment.



## **Experimental Protocols**

The characterization of FAP inhibitors like UAMC1110 involves standardized biochemical and cell-based assays.

## **FAP Enzyme Inhibition Assay**

This assay quantifies the ability of a compound to inhibit the catalytic activity of FAP.

Objective: To determine the IC50 value of the inhibitor.

#### Materials:

- Recombinant human FAP protein.
- Fluorescent FAP substrate (e.g., Gly-Pro-AMC).
- Inhibitor compound (NH2-UAMC1110 TFA or UAMC1110).
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl).
- · 96-well plates.
- Fluorescence plate reader.

#### Procedure:

- Prepare serial dilutions of the inhibitor compound.
- In a 96-well plate, add the inhibitor dilutions and the FAP substrate.
- Initiate the reaction by adding the FAP protein to each well.
- Incubate the plate at 37°C for a defined period (e.g., 1 hour).
- Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for Gly-Pro-AMC).
- Plot the fluorescence intensity against the inhibitor concentration and fit the data to a doseresponse curve to calculate the IC50 value.



## **Cell Uptake and Internalization Assay**

This assay evaluates the specific binding and uptake of radiolabeled FAP inhibitors in cells expressing FAP.

Objective: To assess the specificity and internalization of the FAP inhibitor.

#### Materials:

- FAP-expressing cells (e.g., A549-FAP).
- Radiolabeled FAP inhibitor (e.g., [18F]-labeled UAMC1110 derivative).
- Non-radiolabeled inhibitor for blocking studies (UAMC1110).
- Cell culture medium and plates.
- Buffer for washing (e.g., PBS).
- · Gamma counter.

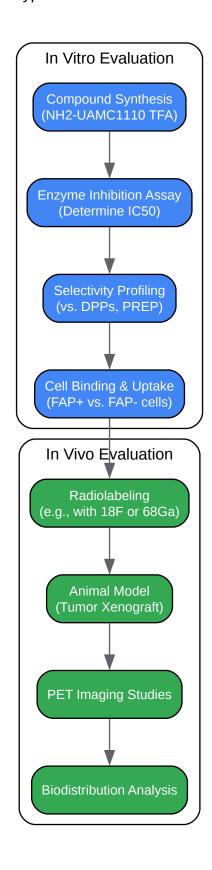
#### Procedure:

- Seed FAP-expressing cells in multi-well plates and culture until confluent.
- For uptake studies: Add the radiolabeled inhibitor to the cells and incubate for various time points (e.g., 5 to 120 minutes) at 37°C.
- For blocking studies: Pre-incubate a set of cells with a high concentration of nonradiolabeled UAMC1110 before adding the radiolabeled inhibitor.
- After incubation, wash the cells with cold PBS to remove unbound radioactivity.
- Lyse the cells and measure the radioactivity in a gamma counter to determine cellular uptake.
- For internalization studies: After the initial incubation with the radiolabeled inhibitor, treat the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound radioactivity before lysis and counting. This allows for the quantification of internalized radioactivity.[9]



# **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the evaluation of a novel FAP inhibitor.





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